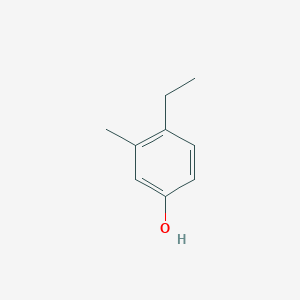

4-Ethyl-m-cresol

Description

Structure

3D Structure

Properties

CAS No. |

1123-94-0 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4-ethyl-3-methylphenol |

InChI |

InChI=1S/C9H12O/c1-3-8-4-5-9(10)6-7(8)2/h4-6,10H,3H2,1-2H3 |

InChI Key |

BUQNXFUMFXFRKC-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C=C1)O)C |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)C |

Other CAS No. |

1123-94-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl M Cresol and Analogues

Chemical Synthesis Routes from Precursor Compounds

Traditional chemical synthesis provides several pathways to produce 4-ethyl-m-cresol from readily available precursors. These methods often involve catalytic processes to control the position of the ethyl group on the aromatic ring.

Catalytic Alkylation Reactions of m-Cresol (B1676322)

The direct alkylation of m-cresol is a common strategy for synthesizing this compound. This typically involves a Friedel-Crafts alkylation reaction where an alkylating agent, such as ethanol (B145695) or ethyl acetate (B1210297), reacts with m-cresol in the presence of an acid catalyst. researchgate.netchemcess.com The choice of catalyst is crucial for achieving high selectivity for the desired this compound isomer.

Solid acid catalysts, including zeolites and metal oxides, are often employed to enhance the reaction's efficiency and selectivity. conicet.gov.arresearchgate.net For instance, the gas-phase alkylation of m-cresol with methanol (B129727) has been studied using various solid acid catalysts like Al-MCM-41 and different zeolites (ZnY, HBEA, HZSM5, HMCM22). conicet.gov.arconicet.gov.ar While this specific study focused on methylation, the principles apply to ethylation as well, where the catalyst's acidic properties and pore structure influence the product distribution. conicet.gov.ar In the vapor phase reaction of m-cresol with ethyl acetate over mesoporous Al-MCM-41 molecular sieves, 4-ethyl-3-methylphenol (this compound) was identified as one of the products, although the primary products were coumarin (B35378) derivatives. researchgate.netdocumentsdelivered.com

Table 1: Products Identified in the Vapour Phase Reaction of m-Cresol with Ethyl Acetate

| Product Name | Abbreviation |

|---|---|

| 4,7-dimethylcoumarin | 4,7-DMC |

| 2-acetyl-5-methylphenol | 2A-5MP |

| 3-methylphenyl acetate | 3-MPA |

| 2-ethyl-5-methylphenol | 2E-5MP |

| 4-ethyl-3-methylphenol | 4E-3MP |

Data sourced from a study on the vapour phase reaction of m-cresol with ethyl acetate over MCM-41 molecular sieves. researchgate.net

Regioselective Dealkylation Processes for Substituted Alkylphenols

An alternative route to this compound involves the regioselective dealkylation of more substituted alkylphenols. This process is particularly useful when mixtures of isomers are produced during alkylation, or when a specific precursor is more readily available. For example, a process for preparing m-cresol involves the dealkylation of ortho,para-di-t-alkyl-meta-cresols, such as 4,6-di-t-butyl-meta-cresol, using an aluminum aryloxide catalyst. google.com This method can be controlled to achieve partial dealkylation, yielding mono-alkylated cresols. google.com By carefully selecting the starting material and reaction conditions, it is possible to selectively remove an alkyl group from a specific position to yield the desired this compound. This approach relies on the differential stability of the alkyl groups attached to the aromatic ring.

Vapour Phase Reactions for Cresol (B1669610) Derivatives

Vapour phase reactions offer a continuous and often more selective method for the synthesis of cresol derivatives, including this compound. These reactions are typically carried out at elevated temperatures over solid acid catalysts. mdpi.comuct.ac.za The alkylation of m-cresol with alcohols in the vapor phase is a key example. For instance, the alkylation of m-cresol with tert-butyl alcohol over a perlite-supported sulfated zirconia catalyst has been demonstrated, yielding various butylated m-cresol products. mdpi.com While this study used tert-butyl alcohol, similar principles apply to ethylation with ethanol.

The reaction of m-cresol with ethyl acetate in the vapor phase over Al-MCM-41 molecular sieves also produces this compound, alongside other products. researchgate.net The reaction parameters, such as temperature and catalyst type, significantly influence the product distribution. researchgate.netuct.ac.za

Table 2: Catalysts and Conditions for Vapour Phase Alkylation of Cresols

| Reactants | Catalyst | Temperature Range (°C) | Key Findings | Reference |

|---|---|---|---|---|

| m-Cresol, Ethyl Acetate | Al-MCM-41 | 200–400 | Formation of 4-ethyl-3-methylphenol observed. | researchgate.net |

| m-Cresol, Isopropyl Acetate | Al-MCM-41 | Not specified | Synthesis of thymol (B1683141) and other alkylated products. | researchgate.net |

| Isomeric Cresols, Tert-Butyl Alcohol | Perlite Supported Sulfated Zirconia | ~235-245 | Efficient alkylation with high conversion rates. | mdpi.com |

| m-Cresol, Methanol | Al-MCM-41, Zeolites | 250 | C-alkylation favored on catalysts with strong acidity. | conicet.gov.ar |

This table summarizes findings from various studies on the vapor phase alkylation of cresols.

Biotechnological and Microbial Synthesis Strategies

In recent years, biotechnological approaches have emerged as a sustainable alternative to chemical synthesis for the production of aromatic compounds. These methods utilize engineered microorganisms to produce target molecules from renewable feedstocks.

Heterologous Biosynthesis Pathways in Engineered Microorganisms (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a popular host for the heterologous production of various chemicals, including aromatic compounds. oup.comtudelft.nlnih.gov By introducing and engineering specific metabolic pathways, S. cerevisiae can be programmed to synthesize molecules not native to it. uq.edu.auacs.org For the production of m-cresol, a heterologous pathway based on the decarboxylation of 6-methylsalicylic acid (6-MSA) has been successfully introduced into yeast. researchgate.netnih.gov This involves expressing a 6-methylsalicylic acid synthase (MSAS) and a 6-MSA decarboxylase. researchgate.netnih.gov

Researchers have demonstrated the de novo production of m-cresol from glucose in S. cerevisiae. researchgate.netnih.gov Overexpression of a codon-optimized MSAS from Penicillium patulum along with an activating phosphopantetheinyl transferase resulted in significant production of 6-MSA, which was then converted to m-cresol. researchgate.net While the direct biosynthesis of this compound has not been explicitly detailed, the established production of the m-cresol scaffold in yeast provides a platform for further engineering. uq.edu.auresearchgate.net Introducing an ethyltransferase enzyme that can specifically act on m-cresol could potentially lead to the biosynthesis of this compound.

Enzymatic Systems and Polyketide Synthases in De Novo Production

The de novo biosynthesis of aromatic compounds in microorganisms relies heavily on the function of specific enzymes, particularly polyketide synthases (PKSs). nih.govsjtu.edu.cnskemman.is PKSs are large, multi-domain enzymes that assemble complex molecules from simple precursors like acetyl-CoA and malonyl-CoA. nih.govsjtu.edu.cngoogle.com In the case of m-cresol biosynthesis, the key enzyme is the 6-methylsalicylic acid synthase (MSAS), an iterative PKS. nih.gov

The biosynthesis of m-cresol from glucose in S. cerevisiae is initiated by the PKS-catalyzed formation of 6-MSA, which is subsequently decarboxylated to yield m-cresol. nih.govgoogle.com The efficiency of this pathway is often limited by the activity of the PKS and the supply of precursor molecules. sjtu.edu.cn To enhance production, metabolic engineering strategies are employed to increase the flux towards the desired product. nih.govnih.gov While current research has focused on m-cresol, the modular nature of PKSs and the potential for enzyme engineering could enable the production of analogues like this compound through the incorporation of different starter or extender units, or by the action of downstream modifying enzymes.

Optimization of Microbial Production Parameters

The efficient synthesis of this compound and its analogues through microbial fermentation is contingent upon the fine-tuning of various production parameters. Research in this area focuses on optimizing culture conditions and genetic factors to enhance product titers and yields. While specific data on the microbial production of this compound is limited, studies on analogous compounds such as m-cresol and 4-ethylphenol (B45693) provide valuable insights into the key parameters that influence the efficiency of microbial synthesis.

Optimization strategies often involve a multi-faceted approach, encompassing the selection of robust microbial chassis, engineering of metabolic pathways, and adjustment of fermentation conditions such as temperature, pH, and nutrient composition. nih.gov

Research Findings on Analogue Compounds:

m-Cresol Production in Engineered Fungi:

Studies on the de novo biosynthesis of m-cresol have been conducted using genetically modified fungi, such as Aspergillus nidulans and Saccharomyces cerevisiae. In one such study, a synthetic pathway was introduced into A. nidulans to produce m-cresol from starch. nih.gov The optimization process involved several strategies to improve the production titer. Promoter engineering and the multiplication of key genes were employed to fine-tune the expression of the biosynthetic pathway. nih.gov Furthermore, fed-batch fermentation was utilized to achieve a higher concentration of m-cresol, reaching up to 2.03 g/L. nih.gov The tolerance of the microbial host to the product is also a critical factor, with the engineered A. nidulans strain showing the ability to grow in the presence of up to 2.5 g/L of m-cresol. nih.gov

In another study using Saccharomyces cerevisiae, a heterologous pathway for m-cresol production from sugar was introduced. researchgate.net Overexpression of a codon-optimized 6-methylsalicylic acid synthase from Penicillium patulum and an activating phosphopantetheinyl transferase from Aspergillus nidulans were key to the initial production of the precursor, 6-methylsalicylic acid (6-MSA). researchgate.net Further optimization through genomic integration of these genes significantly increased the precursor titers to over 2 g/L, leading to a final m-cresol production of up to 589 mg/L. researchgate.net However, the toxicity of m-cresol to the yeast cells was identified as a limiting factor for achieving higher production levels, with growth being significantly inhibited at concentrations between 450 and 600 mg/L and completely halted at 750 mg/L. researchgate.netscientificbio.com

4-Ethylphenol Production by Lactic Acid Bacteria:

The formation of 4-ethylphenol, another analogue, has been observed in microorganisms like Lactobacillus pentosus. This bacterium is capable of metabolizing p-coumaric acid to produce 4-ethylphenol. researchgate.net An important parameter influencing this biotransformation is the pH of the medium. Research has shown that acidification of the culture medium to a pH of 2 can inhibit the growth of Lactobacillus pentosus, thereby controlling the production of 4-ethylphenol. researchgate.net This highlights the critical role of pH in modulating microbial metabolic activity and, consequently, the synthesis of phenolic compounds. The biosynthesis of 4-ethylphenol from hydroxycinnamic acids in Lactobacillus plantarum involves a two-step enzymatic process: decarboxylation to a vinyl derivative followed by reduction to the ethyl derivative. nih.gov

The following table summarizes key findings from studies on the microbial production of m-cresol, a structural analogue of this compound.

| Microorganism | Analogue Produced | Key Optimization Parameters | Reported Titer |

| Aspergillus nidulans A1145ΔSTΔEM | m-Cresol | Promoter engineering, gene multiplication, fed-batch fermentation. | 2.03 g/L nih.gov |

| Saccharomyces cerevisiae CEN.PK | m-Cresol | Overexpression of codon-optimized 6-MSA synthase and activating transferase, genomic integration of genes. | 589 mg/L researchgate.net |

These findings underscore the importance of a systems-level approach to optimizing microbial production, combining genetic engineering with carefully controlled fermentation process parameters to maximize the yield of desired aromatic compounds.

Mechanistic Biological Interactions of 4 Ethyl M Cresol and Its Derivatives in in Vitro and Non Human Systems

Modulation of Microbial Cellular Functions and Metabolic Pathways

Phenolic compounds, including derivatives of cresol (B1669610), are known to interact with and modulate microbial communities. The gut microbiome can metabolize aromatic amino acids like tyrosine and phenylalanine to produce compounds such as p-cresol (B1678582) and 4-ethylphenol (B45693) (4-EP). nih.govnih.gov This production is dependent on the presence of specific commensal bacteria, notably from the genus Clostridioides. nih.gov

In the gut, p-cresol can act as an antibiotic, altering the microbiome to favor the bacteria that produce it. researchgate.net The metabolism of these compounds is a key aspect of the gut microbiota-host interaction. uniprot.org For instance, gut bacteria produce 4-ethylphenol, which is then absorbed and metabolized by the host. nih.gov The synthesis of p-cresol and other phenolic compounds in the gut can be influenced by the available substrates; for example, supplementary protein in batch culture fermentations with human fecal inocula increased the synthesis of phenols, indoles, and p-cresol. nih.gov Genetic modification of bacteria within the microbiome is a potential strategy to modulate the production of such metabolites without directly killing the bacteria. google.com

Antimicrobial Efficacy and Underlying Mechanisms Against Specific Microorganisms

M-cresol (B1676322) is a well-established antimicrobial preservative used in various pharmaceutical formulations, particularly for multi-dose protein and peptide products. nih.govresearchgate.netfagronacademy.us Phenolic derivatives like m-cresol exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, although they are not effective against spores. fagronacademy.usnih.gov Their antimicrobial efficacy is generally higher in acidic pH ranges, but they can retain activity in formulations with pH values up to 7.8. fagronacademy.usamericanpharmaceuticalreview.com

The primary antimicrobial mechanism for phenolic derivatives involves disrupting the bacterial cell membrane. mdpi.com This disruption leads to the efflux of essential intracellular components, such as potassium ions, which ultimately results in cell death. mdpi.com The activity of some phenolic preservatives can be compromised by the presence of non-ionic surfactants. americanpharmaceuticalreview.com

The general antimicrobial properties of various preservatives are summarized below:

| Preservative Class | Antimicrobial Spectrum | Mechanism of Action |

| Phenolic Derivatives (e.g., m-cresol) | Gram-positive and -negative bacteria, fungi. Not active against spores. fagronacademy.usnih.gov | Induces efflux of potassium ions from the microbial cell, leading to cell death. mdpi.com |

| Alcohols (e.g., Benzyl alcohol) | Vegetative bacteria, viruses, fungi. Not active against spores. nih.gov | Attacks the cell membrane. mdpi.com |

| Parabens (e.g., Methylparaben) | Broad spectrum, most efficient against molds and yeasts. fagronacademy.usnih.gov | Attacks the cell membrane. mdpi.com |

| Quaternary Ammonium Compounds (e.g., Benzalkonium chloride) | Broad spectrum against bacteria, viruses, and fungi. fagronacademy.us | Associated with the ionized (cationic) moiety. americanpharmaceuticalreview.com |

Enzymatic Biotransformations and Metabolic Fluxes in Non-Human Biological Systems (e.g., Cytochrome P450, Sulfotransferase SULT1)

In non-human biological systems, 4-ethyl-m-cresol and its analogs undergo significant enzymatic transformations, primarily involving cytochrome P450 (CYP) enzymes and sulfotransferases (SULT). nih.govnih.gov

Sulfotransferase (SULT) Activity: 4-ethylphenol (4-EP), a closely related compound, is metabolized in the liver via sulfation by the enzyme Sulfotransferase SULT1 to form 4-ethylphenol sulfate (B86663) (4EPS). nih.gov SULT enzymes catalyze the transfer of a sulfonate group from a donor molecule to their substrate, which generally increases water solubility and facilitates renal excretion. uniprot.orguniprot.org In rats, SULT1A1 is a key enzyme with broad specificity for small phenolic compounds. uniprot.org Similarly, in humans, SULT1A1 is the primary enzyme responsible for the sulfonation of p-cresol and likely other similar phenols. uniprot.orgnih.gov

Cytochrome P450 (CYP) Activity: Cytochrome P450 enzymes, a large superfamily of heme-containing monooxygenases, are central to the metabolism of a wide range of xenobiotics, including cresols. nih.govwikipedia.orgmdpi.com In human liver microsomes, the bioactivation of p-cresol is mediated by multiple CYP isoforms. Specifically, CYP2D6, CYP2E1, and CYP1A2 are the most active enzymes in the formation of reactive metabolites like quinone methide and 4-methyl-ortho-benzoquinone. nih.gov

A specific P450 monooxygenase, CreJ, found in Corynebacterium glutamicum, is capable of oxidizing a variety of p- and m-alkylphenol phosphates with high stereoselectivity. asm.org Structural and molecular dynamics studies of CreJ with p- and m-ethylphenol phosphates reveal that the enzyme's substrate promiscuity is largely due to the available space in its catalytic cavity, allowing it to accommodate different isomers. asm.org

The following table summarizes the key enzymes involved in the biotransformation of cresol derivatives:

| Enzyme Family | Specific Enzyme | Substrate (Analog) | Action |

| Sulfotransferase (SULT) | SULT1A1 | p-Cresol, 4-Ethylphenol | Catalyzes sulfate conjugation to form sulfates (e.g., p-cresol sulfate, 4-EPS). nih.govuniprot.orgnih.gov |

| Cytochrome P450 (CYP) | CYP2D6, CYP2E1, CYP1A2 | p-Cresol | Mediate aromatic oxidation and bioactivation to reactive intermediates. nih.gov |

| Cytochrome P450 (CYP) | CreJ (bacterial) | p- and m-alkylphenol phosphates | Catalyzes selective oxidation of aliphatic C-H bonds. asm.org |

Interactions with Macromolecules and Protein Aggregation Mechanisms (e.g., Cytochrome c)

Preservatives like m-cresol can induce the aggregation of therapeutic proteins, a significant concern in the formulation of multi-dose pharmaceuticals. nih.govresearchgate.net The interaction of m-cresol with the model protein cytochrome c has been studied in detail to understand this phenomenon.

M-cresol induces cytochrome c aggregation at concentrations typically used for antimicrobial preservation. nih.govresearchgate.net The mechanism does not involve a global unfolding of the protein. Instead, m-cresol populates a partially unfolded, "invisible" intermediate state where a specific local region around the methionine-80 residue is unfolded. nih.govnih.gov This localized unfolding creates an aggregation "hot-spot," which triggers the aggregation process. nih.gov The addition of m-cresol lowers the temperature at which aggregation begins and increases the rate of aggregation. nih.gov

Other related phenolic compounds also interact with macromolecules. 4-ethylphenyl sulfate (4-EPS), the sulfated metabolite of 4-ethylphenol, has been shown to bind to bovine serum albumin (BSA), which could affect its retention and excretion in the body. plos.org Furthermore, collagen peptides have been observed to interact with 4-ethylphenol, primarily through hydrogen bonding, which can reduce the concentration of the free phenolic compound in solution. d-nb.info

In Vitro Cellular Responses and Cytotoxicity Studies (e.g., colonocyte viability, tight junction integrity)

In vitro studies using human colon cell lines, such as HT29 and Caco-2, have demonstrated the cytotoxic potential of cresol derivatives. High concentrations of phenolic compounds can decrease the viability of colonocytes and disrupt the integrity of the epithelial barrier by delocalizing tight junction proteins. nih.gov

P-cresol, a microbial metabolite found in the colon, has been shown to exert deleterious effects on human colon epithelial cells. researchgate.netacs.org At physiologically relevant concentrations, p-cresol induces DNA damage in a dose-dependent manner in both HT29 and Caco-2 cells and influences cell cycle kinetics. nih.gov While cell viability was maintained above 85% at concentrations up to 3 mM in one study, a trend towards increasing cytotoxicity was observed at the highest concentration. nih.gov

The disruption of the epithelial barrier is characterized by a decrease in transepithelial electrical resistance (TEER) and an increase in the paracellular transport of molecules like FITC-dextran. acs.org This "leaky gut" phenomenon allows metabolites to move more freely from the colon into the bloodstream. nih.gov While the direct effects of this compound have not been reported, it is plausible that high concentrations could similarly impact colonocyte viability and tight junction integrity, a possibility that warrants further research. nih.govresearchgate.net

Effects of p-Cresol on Colonocyte Cell Lines

| Cell Line | Concentration | Effect | Reference |

| HT29 & Caco-2 | 0.2 mM - 3 mM | Dose-dependent increase in DNA damage. | nih.gov |

| HT29 & Caco-2 | Up to 3 mM | Cell viability maintained >85%, with a trend towards cytotoxicity at 3 mM. | nih.gov |

| HT29 Glc-/+ | Not specified | Increased LDH leakage and decreased ATP content. | acs.org |

| Caco-2 | Not specified | Decreased transepithelial electrical resistance (TEER) and increased paracellular transport. | acs.org |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Ethyl M Cresol

Chromatographic Techniques and Hyphenated Systems

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of 4-ethyl-m-cresol. These hyphenated systems offer the high selectivity and sensitivity required for detecting and quantifying the compound, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. acs.orggcms.cznih.gov

For quantitative analysis, specific ions characteristic of this compound are monitored. mdpi.com This approach, known as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), significantly enhances sensitivity and allows for accurate quantification even in complex matrices. gcms.cznih.gov Derivatization, such as silylation with reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA), is often employed to increase the volatility and thermal stability of cresols, improving their chromatographic behavior and detection. nih.govwiley.com The use of a deuterium-labeled internal standard, such as deuterated o-cresol (B1677501), helps to ensure the accuracy of the quantification by correcting for variations in sample preparation and instrument response. nih.govresearchgate.net

Liquid Chromatography Techniques (e.g., HPLC, UPLC-MS/MS) for Isomer Separation and Quantification

While GC-MS is highly effective, liquid chromatography (LC) techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), offer advantages for the analysis of less volatile compounds and for separating isomers that may co-elute in GC systems. irsst.qc.cascribd.com

Reverse-phase HPLC, using columns like C18 or phenyl columns, is commonly employed for the separation of phenolic compounds. sielc.comresearchgate.netshimadzu.com The choice of a phenyl column can be particularly advantageous for separating cresol (B1669610) isomers due to the additional π-π interactions between the analyte and the stationary phase, which enhances selectivity for aromatic compounds. shimadzu.com UPLC-MS/MS provides even greater resolution and sensitivity, allowing for the separation and quantification of isomers in complex biological matrices like urine. irsst.qc.ca The development of LC-MS/MS methods is crucial as it can eliminate most chromatographic interferences from hydrolyzed urine, a significant challenge in biological monitoring. irsst.qc.ca

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. spectrabase.comresearchgate.net This allows for the unambiguous confirmation of the ethyl and methyl group positions on the cresol ring structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. spectrabase.comnih.gov For this compound, the IR spectrum will show characteristic bands for the hydroxyl (-OH) group and the aromatic ring, confirming its phenolic nature. chegg.com

Sample Preparation Strategies for Complex Matrices

The accurate analysis of this compound in complex matrices such as environmental water, soil, and biological fluids requires effective sample preparation to isolate and concentrate the analyte while removing interfering substances. acs.orgcdc.gov

Enzymatic Hydrolysis: In biological samples like urine, cresols are often present as glucuronide and sulfate (B86663) conjugates. cdc.govchromsystems.com Enzymatic hydrolysis, using enzymes like β-glucuronidase and sulfatase, is a common step to cleave these conjugates and release the free cresol for analysis. nih.govnih.govcapes.gov.brnih.gov Acid hydrolysis is an alternative but can be less specific. cdc.govchromsystems.com

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for extracting phenolic compounds from aqueous samples into an immiscible organic solvent. nih.govrsc.orgmdpi.com This method is effective but can be time-consuming and uses significant amounts of organic solvents. acs.org

Stir Bar Sorptive Extraction (SBSE): SBSE is a solventless extraction technique that utilizes a magnetic stir bar coated with a sorbent phase, such as polydimethylsiloxane (B3030410) (PDMS) or a more polar ethylene (B1197577) glycol-modified silicone. gerstel.comyoungin.comnih.gov The stir bar is introduced into the sample, and the analytes partition onto the sorbent. The bar is then removed and thermally desorbed into a GC-MS system. SBSE offers high sensitivity and is an environmentally friendly alternative to LLE. acs.orgyoungin.com

Method Validation Parameters: Sensitivity, Linearity, Reproducibility, and Accuracy

To ensure the reliability of analytical results, methods for quantifying this compound must be rigorously validated. Key validation parameters include:

Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD) and limit of quantification (LOQ). For trace analysis of this compound, methods with low LODs and LOQs, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, are required. acs.orgnih.govgerstel.comgerstel.com For instance, a GC/MS method for urinary ethylphenols reported a limit of detection of 20 μg/l. nih.govresearchgate.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated using standards of known concentrations, and a high coefficient of determination (R²) is desired, typically greater than 0.99. gcms.czgerstel.comthermofisher.comnih.gov

Reproducibility: Reproducibility refers to the consistency of results obtained from the analysis of the same sample under different conditions (e.g., different days, different analysts, different equipment). It is often expressed as the relative standard deviation (RSD). For example, a study on urinary cresols reported a relative standard deviation for within-series imprecision ranging from 3.0% to 7.2%. nih.govresearchgate.net

Accuracy: Accuracy is the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries between 84% and 104% have been reported for the analysis of ethylphenols in urine. nih.govresearchgate.net

Application of Analytical Methods in Environmental and Biological Monitoring

The validated analytical methods are applied to monitor the presence of this compound in various environmental and biological samples.

Environmental Monitoring: These methods are used to detect and quantify this compound in water, soil, and air samples to assess environmental contamination. wiley.comcdc.gov For instance, the analysis of phenolic compounds in industrial wastewater or transformer oil can indicate specific degradation processes. researchgate.netrsc.org

Biological Monitoring: In humans and animals, the measurement of this compound and its metabolites in biological fluids like urine and blood serves as a biomarker of exposure to certain industrial solvents or as an indicator of specific metabolic processes. nih.govcdc.govlancet.co.zanih.gov For example, urinary levels of 4-ethylphenol (B45693) have been shown to be significantly higher in smokers compared to non-smokers. nih.gov

The table below summarizes some of the analytical methods used for the determination of ethylphenols and related compounds.

| Technique | Matrix | Key Findings | Reference |

| GC-MS | Urine | Developed a sensitive method for quantifying urinary phenol (B47542), cresols, and ethylphenols as biomarkers of industrial solvent exposure. nih.gov | nih.gov |

| UPLC-MS/MS | Urine | Developed the first UPLC-MS/MS method for the quantification of o-cresol to assess toluene (B28343) exposure, highlighting the importance of separating isomers. irsst.qc.ca | irsst.qc.ca |

| SBSE-GC-MS | Whisky | A sensitive method for determining phenolic compounds, including 4-ethylphenol, with low limits of detection. gerstel.comgerstel.com | gerstel.comgerstel.com |

| HPLC | Urine | Quantified phenol, cresols, and other phenolic compounds after enzymatic hydrolysis. capes.gov.brnih.gov | capes.gov.brnih.gov |

Emerging Research Applications and Future Directions in 4 Ethyl M Cresol Studies

Potential in Environmental Bioremediation and Waste Treatment

Wastewater containing cresol (B1669610) isomers and other phenolic compounds presents a significant environmental challenge due to their persistence and toxicity to flora and fauna. researchgate.nettaylorandfrancis.com Research into bioremediation has identified microbial degradation as a cost-effective and thorough method for eliminating these organic pollutants. researchgate.net While studies specifically targeting 4-Ethyl-m-cresol are nascent, extensive research on related compounds like m-cresol (B1676322) and ethylphenols provides a strong foundation for its potential in this field.

Aerobic granulation, a form of microbial biofilm technology, has shown high efficiency in degrading m-cresol. In one study, aerobic granules in a sequencing batch reactor were able to degrade m-cresol concentrations up to 800 mg/L with a removal efficiency of 87%. researchgate.net Analysis confirmed that the biodegradation likely proceeds via a catechol intermediate through the ortho-cleavage pathway. researchgate.net

However, the complexity of industrial wastewater, which often contains a mixture of chemicals, can impact bioremediation efficiency. Research on the anaerobic biodegradation of phenol (B47542) revealed that ethylphenols were more inhibitory to the process than cresols. nih.gov This suggests that the presence of this compound could influence the degradation of other phenolic pollutants in a mixed-waste stream. Future research will likely focus on isolating and engineering specific microbial strains or consortia that are highly efficient at degrading this compound, both individually and in complex chemical mixtures, and understanding the metabolic pathways involved.

Chemical Biology Investigations as Probes for Biological Systems

Isomers of this compound, particularly 4-ethylphenol (B45693) (p-cresol), are emerging as important molecules for probing complex biological systems, most notably the gut-brain axis. 4-ethylphenol is a gut microbiome-derived metabolite that has been shown to modulate neurological health and function. nih.gov Elevated blood concentrations of its sulfated form, 4-ethylphenol sulfate (B86663) (4EPS), have been associated with anxiety phenotypes in autistic individuals. nih.govfrontiersin.org Systemic administration of 4-ethylphenol in mouse models induced anxiety-like behaviors, reinforcing its role as a neuromodulator. frontiersin.org

This research establishes 4-ethylphenol as a valuable chemical probe for investigating how microbial metabolites influence neurological pathways and behavior. nih.gov Given the structural similarity, this compound represents an unexplored tool for similar investigations. Future studies could compare the neuroactivity of different ethyl-cresol isomers to understand the structure-activity relationships that govern their interaction with biological targets. Such investigations could elucidate the specific receptors or pathways affected by these compounds and clarify their role in both healthy physiology and disease states.

Exploration of Enzymatic Modulation for Specific Biological Processes

The biological activity of compounds like this compound is often controlled by enzymatic transformations within an organism. Understanding and harnessing these enzymes opens the door to modulating biological processes. Research on 4-ethylphenol has shown that enzymes from the Cytochrome P450 family, specifically CYP1A2, can metabolize the ethyl side chain, converting it into more polar hydroxylated or ketone products. nih.govfrontiersin.org This transformation is critical as it likely facilitates the excretion of the compound and reduces its ability to bind to transport proteins like albumin. nih.govfrontiersin.org

Beyond metabolic enzymes, researchers are exploring the broader enzymatic landscape for degrading phenolic compounds. Enzymes such as phenol hydroxylase, laccase, and various dioxygenases are involved in the breakdown of cresols in microorganisms. taylorandfrancis.comscience.gov Furthermore, enzymes like the lactonase SsoPox, known for their stability, exhibit promiscuous activity towards organophosphates and could be engineered to target other molecules. nih.govplos.org

Future research directions include:

Identifying the specific enzymes responsible for the metabolism of this compound in humans and relevant microorganisms.

Investigating how the inhibition or induction of these enzymes could modulate the compound's biological effects.

Engineering enzymes with enhanced specificity and efficiency for degrading this compound in bioremediation applications or for use in biosensors. taylorandfrancis.com

Development of Novel Chemical Synthesis Pathways with Improved Selectivity and Sustainability

Current industrial production of cresols often relies on processes derived from fossil fuels, such as fractional distillation of coal tar or multi-step chemical synthesis. who.intcanada.ca One established route to m-cresol involves the diazotization of m-toluidine (B57737) followed by hydrolysis, a process that can generate significant chemical waste. google.com There is a growing demand for novel synthesis pathways that offer greater selectivity, use more sustainable starting materials, and operate under milder conditions.

Emerging research highlights two promising areas: advanced catalysis and biotechnology.

Advanced Catalysis : Studies on the hydrodeoxygenation (HDO) of m-cresol are providing insights into selectively removing the hydroxyl group while preserving the aromatic ring to produce toluene (B28343). researchgate.netosti.gov Research has shown that decorating platinum catalysts with tungsten oxide (Pt-WOx/C) creates a highly active and selective catalyst that achieves over 94% selectivity to toluene with minimal deactivation. researchgate.netosti.gov Such catalytic systems could be adapted for selective transformations of this compound.

Biotechnological Production : Metabolic engineering in microorganisms like Saccharomyces cerevisiae offers a pathway to produce m-cresol from renewable resources. nih.gov Researchers have successfully engineered yeast to produce m-cresol by introducing a bacterial polyketide synthase (PKS) to create 6-methylsalicylic acid (6-MSA), followed by a decarboxylase enzyme that converts 6-MSA to m-cresol. nih.gov This de novo biosynthesis route represents a significant step towards sustainable production.

Future work will focus on refining these catalytic and biological pathways for the specific synthesis of this compound, potentially by using engineered enzymes with altered substrate specificity or by designing catalysts that can selectively functionalize the m-cresol ring.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the role of this compound in environmental and biological systems, a holistic approach is required. The integration of "omics" technologies—such as genomics, metagenomics, proteomics, and metabolomics (including volatilomics)—provides a powerful toolkit for achieving a comprehensive mechanistic understanding. explorationpub.comnih.gov These high-throughput methods allow researchers to analyze the complete set of genes, proteins, and metabolites in a biological system, revealing complex interactions and functional capabilities. nih.govmdpi.com

Recent studies have applied omics to:

Unravel Microbial Dynamics : Amplicon metagenomics is used to analyze the full spectrum of microbial communities involved in processes like food fermentation or waste degradation, identifying both culturable and unculturable microorganisms that may produce or degrade phenolic compounds. explorationpub.comnih.gov

Identify Key Metabolic Pathways : Metabolomics and volatilomics identify and quantify the small molecules (like cresols) produced by a microbial community, linking microbial composition to functional output. explorationpub.com

Discover Biomarkers : By integrating multi-omics data with machine learning algorithms, researchers can identify correlations between specific microbes and volatile compounds, revealing biomarkers for certain conditions or process states. mdpi.com

For this compound, an integrated omics approach could map the entire lifecycle of the compound in a given environment: identifying the genes and enzymes responsible for its biosynthesis or degradation, understanding how its presence alters the proteome and metabolome of an organism or community, and ultimately building predictive models of its biological and environmental impact.

Research Findings Summary

Q & A

Q. How can 4-Ethyl-m-cresol be quantified in complex mixtures using spectroscopic methods?

Raman spectroscopy is a reliable method for distinguishing structural isomers like this compound. By identifying unique vibrational peaks (e.g., 732 cm⁻¹ for m-cresol derivatives), researchers can perform quantitative analysis using relative Raman cross-sections. Calibration curves derived from peak height or area ratios (e.g., against a reference peak at 1000 cm⁻¹) enable accurate determination in industrial or environmental samples . This approach avoids the time-consuming sample preparation required for gas chromatography (GC) and provides comparable accuracy .

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis should prioritize controlled alkylation of m-cresol using ethylating agents like ethyl chloride or ethyl bromide under acidic catalysis. Critical parameters include:

- Temperature control (60–80°C) to minimize side reactions (e.g., over-alkylation).

- Solvent selection (e.g., toluene or dichloromethane) to enhance solubility and reaction efficiency.

- Post-synthesis purification via fractional distillation or preparative HPLC to isolate this compound from ortho/para isomers. Purity can be validated using NMR or GC-MS .

Q. How do solubility properties of this compound influence experimental design in aqueous systems?

The compound’s limited aqueous solubility (logP ~2.8) necessitates the use of co-solvents like ethanol or DMSO in biological or environmental studies. For kinetic or toxicity assays, ensure solvent concentrations remain below cytotoxic thresholds (<1% v/v). Solubility data in organic solvents (e.g., 1751 mg/L in ethanol at 25°C) should guide solvent selection for extraction protocols .

Advanced Research Questions

Q. What metabolic pathways degrade this compound in microbial systems, and how do substrate-specific enzymes affect pathway selection?

Pseudomonas putida metabolizes m-cresol derivatives via two distinct pathways depending on growth substrates:

- Gentisate pathway : Induced by 3,5-xylenol, involving oxidation to 3-hydroxybenzoate and ring cleavage via gentisate oxygenase .

- Catechol meta-cleavage pathway : Activated when m-cresol is the primary substrate, producing methyl-substituted catechol intermediates. Enzymes like 2-hydroxymuconic semialdehyde dehydrogenase are critical for degrading ethyl-substituted analogs . Substrate-specific enzyme induction (e.g., gentisate vs. catechol oxygenase) must be characterized via enzyme assays in cell-free extracts to predict biodegradation efficiency .

Q. How can conflicting data on this compound’s toxicity be resolved in in vivo studies?

Inconsistencies often arise from dose-dependent effects and species-specific sensitivity. For example, in swine models, this compound triggers malignant hyperthermia (MH) at 12–24 mg/kg, but MH-negative specimens show no response until lethal doses (48 mg/kg) . To resolve contradictions:

Q. What analytical strategies address challenges in distinguishing this compound from structural isomers in environmental samples?

Combine chromatographic and spectroscopic techniques:

- GC-MS : Use polar capillary columns (e.g., DB-WAX) and retention indices to separate ethyl-substituted cresol isomers.

- NMR : Leverage ethyl group splitting patterns in ¹H-NMR (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) to confirm substitution position .

- Tandem MS/MS : Fragment ions (e.g., m/z 121 → 93 for ethyl loss) enhance specificity in complex matrices .

Methodological Best Practices

Q. How should researchers design reproducible experiments involving this compound?

- Documentation : Specify chemical sources (e.g., CAS 108-39-4 derivatives), purity grades, and storage conditions (e.g., inert atmosphere to prevent oxidation) .

- Ethics compliance : For in vivo studies, obtain institutional animal care committee approval and detail anesthesia protocols (e.g., azaperone/metomidate) to ensure reproducibility .

- Data transparency : Report raw data (e.g., Raman peak ratios, enzyme kinetics) in supplementary materials and use statistical tools (t-tests, ANOVA) to validate significance .

Q. What peer-review criteria ensure robustness in studies on this compound?

- Hypothesis clarity : Explicitly link research questions to gaps in literature (e.g., "How does ethyl substitution alter cresol’s metabolic fate compared to methyl groups?") .

- Methodological rigor : Adhere to reporting standards (e.g., CONSORT for in vivo studies, STARD for diagnostic assays) .

- Conflict resolution : Address contradictory findings by comparing experimental conditions (e.g., microbial strains, solvent systems) across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.